1,2,3-Trichloro-5-iodobenzene
Description
1,2,3-Trichloro-5-iodobenzene (C₆H₂Cl₃I) is a halogenated aromatic compound featuring three chlorine atoms at positions 1, 2, and 3, and an iodine atom at position 5. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development.
Properties
IUPAC Name |
1,2,3-trichloro-5-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3I/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAULXUQOQCUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300870 | |
| Record name | 1,2,3-trichloro-5-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64634-61-3 | |
| Record name | NSC139587 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-trichloro-5-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Trichloro-5-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of benzene derivatives. For instance, starting with 1,2,3-trichlorobenzene, iodination can be achieved using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. The reaction conditions are optimized to ensure high yield and purity, often employing catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Trichloro-5-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with the aid of palladium catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Organoboron reagents and palladium catalysts are essential for this reaction.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed:
Substitution Reactions: Products vary depending on the substituent introduced.
Coupling Reactions: Biphenyl derivatives are commonly formed.
Oxidation and Reduction: Various chlorinated and iodinated benzene derivatives are produced.
Scientific Research Applications
1,2,3-Trichloro-5-iodobenzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3-Trichloro-5-iodobenzene involves its reactivity towards various chemical reagents. The presence of electron-withdrawing chlorine atoms and the iodine atom influences its electrophilic and nucleophilic properties. This compound can interact with molecular targets through substitution and coupling reactions, affecting pathways involved in organic synthesis .
Comparison with Similar Compounds
Positional Isomerism: Chlorine Substitution Patterns
- 1,2,4-Trichloro-5-iodobenzene: Synthesized via Sonogashira coupling from its iodo precursor, this isomer yields 1,2,4-trichloro-5-ethynylbenzene with 76% efficiency .
1,3,5-Trichloro-5-iodobenzene :
Despite a likely typographical error in the original text (suggesting dual substitution at position 5), this compound is used to synthesize 1,3,5-trichloro-2-ethynylbenzene. The symmetric chlorine distribution may stabilize resonance structures, altering reaction pathways compared to the target compound .
Halogen Variation: Bromine and Fluorine Analogues
1,2,4-Tribromo-5-iodobenzene :
This brominated analogue (CAS 366496-32-4) is commercially available (TCI Chemicals) and exhibits higher molecular weight (436.2 g/mol) due to bromine’s larger atomic radius. Bromine’s lower electronegativity compared to chlorine may reduce electron-withdrawing effects, influencing reactivity in nucleophilic substitutions .1-Chloro-2,3,4-trifluoro-5-iodobenzene :
With a molar mass of 292.42 g/mol, this compound (C₆HClF₃I) combines fluorine’s strong electron-withdrawing effects with iodine’s leaving-group capability. Fluorine’s electronegativity enhances stability against oxidation, a trait critical in agrochemical intermediates .
Table 1: Halogenated Benzene Derivatives Comparison
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Feature(s) |
|---|---|---|---|
| 1,2,3-Trichloro-5-iodobenzene | C₆H₂Cl₃I | 331.25 | High steric hindrance |
| 1,2,4-Tribromo-5-iodobenzene | C₆H₂Br₃I | 436.20 | Commercial availability, bulky halogens |
| 1-Chloro-2,3,4-trifluoro-5-iodobenzene | C₆HClF₃I | 292.42 | Enhanced stability, fluorinated motifs |
Polyhalogenated Analogues
1,2,3,4,5-Pentachloro-6-iodobenzene :
With five chlorine substituents (CAS 16478-18-5), this compound’s high halogen density increases molecular weight (407.23 g/mol) and steric bulk, likely reducing solubility in polar solvents. Such derivatives are explored in materials science for their thermal stability .5-Chloro-1,2,3-triiodobenzene :
Synthesized via iso-iododecarboxylation (82% yield), this triiodo compound (C₆HClI₃) highlights iodine’s utility in heavy-atom derivatives for crystallography or radiography applications .
Key Insight : Increasing halogen count elevates molecular weight and steric effects but may limit solubility and reaction kinetics.
Biological Activity
1,2,3-Trichloro-5-iodobenzene is an organic compound with significant structural features that influence its biological activity. This article provides a comprehensive overview of its biological interactions, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 307.34 g/mol. It features a benzene ring substituted with three chlorine atoms and one iodine atom, which enhances its reactivity and potential applications in various biological contexts.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific cytochrome P450 enzymes involved in drug metabolism. This inhibition can affect the metabolism of various pharmaceuticals and may have implications for drug interactions and toxicity profiles.
- Antimicrobial Properties : Studies have shown that halogenated compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives with similar halogen substitutions have demonstrated effectiveness against various bacterial strains .
Case Studies
-
Cytochrome P450 Enzyme Interaction :
- A study reported that this compound inhibits cytochrome P450 enzymes at varying concentrations. The specific IC50 values for different CYP enzymes were determined, indicating a potential risk for drug-drug interactions when this compound is present in biological systems.
-
Antimicrobial Activity :
- A comparative analysis of halogenated benzene derivatives revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Micrococcus luteus. The minimum inhibitory concentration (MIC) values were recorded at 100 µg/ml for several tested strains .
| Compound | Bacteria | MIC (µg/ml) |
|---|---|---|
| This compound | Bacillus subtilis | 100 |
| This compound | Micrococcus luteus | 100 |
| 1,2,4-Tetrachlorobenzene | Pseudomonas aeruginosa | 200 |
Synthesis and Derivatives
The synthesis of this compound often involves reactions that yield various halogenated products. These derivatives can serve as precursors for developing pharmaceuticals with enhanced biological activity. For example:
- Pharmaceutical Intermediates : This compound is used as a starting material in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents.
Environmental Impact and Toxicology
The environmental persistence of halogenated compounds raises concerns regarding their ecotoxicity. Studies have shown that compounds like this compound can accumulate in biological systems and potentially disrupt endocrine functions or exhibit genotoxic effects under certain conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
